molecular formula C7H14O2Si B2519639 1-(Trimethylsilyl)cyclopropanecarboxylic acid CAS No. 31469-29-1

1-(Trimethylsilyl)cyclopropanecarboxylic acid

Cat. No.: B2519639
CAS No.: 31469-29-1
M. Wt: 158.272
InChI Key: MKPDOHYDQLLZBU-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)cyclopropanecarboxylic acid is an organosilicon compound with the molecular formula C7H14O2Si. This compound is characterized by the presence of a cyclopropane ring substituted with a trimethylsilyl group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Trimethylsilyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)cyclopropanecarboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclopropane ring provides a rigid framework that can influence the compound’s binding to enzymes and other biological molecules.

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the trimethylsilyl group, making it less stable and reactive.

    Trimethylsilylpropanoic acid: Similar structure but with a different carbon framework.

    Cyclopropylmethylsilanes: Compounds with similar silicon-containing groups but different carbon skeletons.

Uniqueness: 1-(Trimethylsilyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1-trimethylsilylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-10(2,3)7(4-5-7)6(8)9/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPDOHYDQLLZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31469-29-1
Record name 1-(trimethylsilyl)cyclopropane-1-carboxylic acid
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